1-(3-Methoxypyridin-4-yl)piperazine
Overview
Description
1-(3-Methoxypyridin-4-yl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors Research conducted by Romero et al. (1994) explored analogues of 1-(3-Methoxypyridin-4-yl)piperazine for inhibiting HIV-1 reverse transcriptase. This study highlighted the potential of such compounds in antiretroviral therapy for HIV/AIDS treatment (Romero et al., 1994).
Positron Emission Tomography Radiotracers Abate et al. (2011) discussed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with potential use as positron emission tomography (PET) radiotracers. This research is significant for its implications in oncological diagnostics and therapy (Abate et al., 2011).
Inhibitors of Phosphodiesterase 5 (PDE5) Hughes et al. (2010) identified a compound related to this compound that acts as an inhibitor of PDE5. This compound has applications in treating hypertension and has entered clinical trials, highlighting its potential in cardiovascular therapeutics (Hughes et al., 2010).
Cancer Research In cancer research, a study by Lee et al. (2013) focused on a compound structurally related to this compound, which demonstrated apoptosis-inducing properties in cancer cells. This compound also showed potential in treating drug-resistant cancer cells (Lee et al., 2013).
Bacterial Persisters Kim et al. (2011) researched a chemical compound related to this compound, which selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a novel approach to addressing antibiotic resistance (Kim et al., 2011).
Tocolytic Activity Lucky and Omonkhelin (2009) explored a compound similar to this compound for its tocolytic activity, showing significant inhibition of uterine contractions, which could have implications in obstetrics (Lucky & Omonkhelin, 2009).
5-HT7 Receptor Antagonists Yoon et al. (2008) prepared compounds, including derivatives of this compound, as 5-HT7 receptor antagonists. These compounds could have potential applications in treating neurological disorders (Yoon et al., 2008).
Phosphoinositide-3-Kinase Inhibitors Lanman et al. (2014) researched derivatives of this compound as phosphoinositide-3-kinase inhibitors, which have potential applications in cancer therapy (Lanman et al., 2014).
Dopamine Uptake Inhibitors Ironside et al. (2002) developed a dopamine uptake inhibitor related to this compound, GBR-12909, which could be used for treating cocaine addiction (Ironside et al., 2002).
Central Nervous System Agents Wei et al. (2016) established a scalable process for a Rho kinase inhibitor structurally related to this compound, potentially beneficial for treating central nervous system disorders (Wei et al., 2016).
properties
IUPAC Name |
1-(3-methoxypyridin-4-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPQNNCTSFGSCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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